5-Phenoxypyridine-2-carbonitrile
Overview
Description
5-Phenoxypyridine-2-carbonitrile is an organic compound with the molecular formula C12H8N2O. It is a derivative of pyridine, featuring a phenoxy group at the 5-position and a cyano group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxypyridine-2-carbonitrile typically involves the reaction of 5-bromopyridine-2-carbonitrile with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Phenoxypyridine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The cyano group can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 5-methoxypyridine-2-carbonitrile.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products include 5-phenoxypyridine-2-amine.
Scientific Research Applications
5-Phenoxypyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is investigated for its interactions with biological targets and potential bioactivity.
Mechanism of Action
The mechanism of action of 5-Phenoxypyridine-2-carbonitrile is not fully elucidated. it is believed to interact with specific molecular targets, potentially inhibiting or modulating their activity. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-Phenoxypyridine: Lacks the cyano group, which may affect its reactivity and applications.
2-Phenoxypyridine-5-carbonitrile:
Uniqueness
5-Phenoxypyridine-2-carbonitrile is unique due to the specific positioning of the phenoxy and cyano groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
5-phenoxypyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-10-6-7-12(9-14-10)15-11-4-2-1-3-5-11/h1-7,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLUIDMQSVTQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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